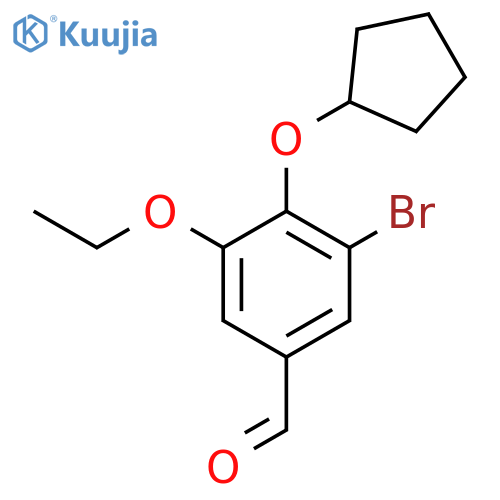

Cas no 827592-06-3 (3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde)

827592-06-3 structure

商品名:3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

CAS番号:827592-06-3

MF:C14H17BrO3

メガワット:313.186983823776

MDL:MFCD04129124

CID:3059983

PubChem ID:19575245

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

- 827592-06-3

- Z442361834

- 3-bromo-4-cyclopentyloxy-5-ethoxybenzaldehyde

- EN300-230529

- STK350610

- AKOS000313302

- BBL040526

- CS-0240905

- CIB59206

-

- MDL: MFCD04129124

- インチ: InChI=1S/C14H17BrO3/c1-2-17-13-8-10(9-16)7-12(15)14(13)18-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3

- InChIKey: KHJKTRLXSAWVTI-UHFFFAOYSA-N

- ほほえんだ: CCOC1=CC(=CC(=C1OC2CCCC2)Br)C=O

計算された属性

- せいみつぶんしりょう: 312.03611Da

- どういたいしつりょう: 312.03611Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 266

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 35.5Ų

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230529-1.0g |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 1.0g |

$483.0 | 2024-06-20 | |

| Enamine | EN300-230529-2.5g |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 2.5g |

$845.0 | 2024-06-20 | |

| Enamine | EN300-230529-0.1g |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 0.1g |

$168.0 | 2024-06-20 | |

| 1PlusChem | 1P00JFI3-100mg |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 100mg |

$262.00 | 2024-04-21 | |

| Enamine | EN300-230529-1g |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 1g |

$483.0 | 2023-09-15 | |

| A2B Chem LLC | AJ05755-50mg |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 50mg |

$332.00 | 2024-04-19 | |

| 1PlusChem | 1P00JFI3-250mg |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 250mg |

$347.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311575-250mg |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenZaldehyde |

827592-06-3 | 98% | 250mg |

¥5157.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311575-50mg |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenZaldehyde |

827592-06-3 | 98% | 50mg |

¥3024.00 | 2024-07-28 | |

| Enamine | EN300-230529-5.0g |

3-bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde |

827592-06-3 | 95% | 5.0g |

$1449.0 | 2024-06-20 |

3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Claudio Greco,Kate de Mattos-Shipley,Andrew M. Bailey,Nicholas P. Mulholland,Jason L. Vincent,Christine L. Willis,Thomas J. Simpson Chem. Sci., 2019,10, 2930-2939

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

827592-06-3 (3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde) 関連製品

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:827592-06-3)3-Bromo-4-(cyclopentyloxy)-5-ethoxybenzaldehyde

清らかである:99%

はかる:5g

価格 ($):799.0